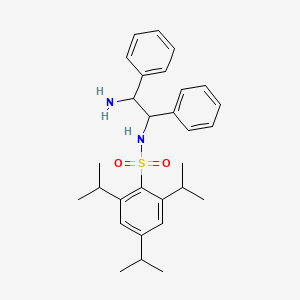

N-(2-amino-1,2-diphenylethyl)-2,4,6-triisopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida es un compuesto orgánico complejo conocido por su estructura y propiedades únicas

Métodos De Preparación

La síntesis de N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida típicamente implica la reacción de 2-amino-1,2-difeniletano con cloruro de 2,4,6-triisopropilbencensulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de sulfonilo. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna .

Análisis De Reacciones Químicas

N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida sufre varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Puede reducirse utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo sulfonamida puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen el peróxido de hidrógeno, el permanganato de potasio, el hidruro de litio y aluminio y varios nucleófilos. .

Aplicaciones Científicas De Investigación

N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida tiene varias aplicaciones de investigación científica:

Catálisis asimétrica: Sirve como un ligando para metales de transición en la catálisis asimétrica, que es crucial para el desarrollo de nuevos medicamentos y materiales con propiedades específicas.

Reconocimiento molecular: Debido a su estructura específica, puede unirse a otras moléculas con alta afinidad y selectividad, lo que lo hace valioso para estudiar interacciones moleculares y diseñar nuevos materiales con propiedades de unión deseadas.

Ciencia de materiales: Tiene un uso potencial en el desarrollo de nuevos ensamblajes supramoleculares y materiales funcionales.

Mecanismo De Acción

El mecanismo de acción de N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida involucra su capacidad para actuar como un ligando en procesos catalíticos. Se coordina con metales de transición para formar complejos que pueden catalizar varias reacciones químicas. Los objetivos moleculares y las vías involucradas dependen del proceso catalítico específico y la naturaleza del metal de transición utilizado .

Comparación Con Compuestos Similares

N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida se puede comparar con compuestos similares como:

N-(2-amino-1,2-difeniletil)metanosulfonamida: Este compuesto tiene una estructura similar pero con un grupo metanosulfonamida en lugar de un grupo bencensulfonamida.

N-(2-amino-1,2-difeniletil)-4-toluensulfonamida: Este compuesto tiene un grupo toluensulfonamida en lugar de un grupo triisopropilbencensulfonamida. Estos compuestos similares comparten algunas propiedades con N-(2-amino-1,2-difeniletil)-2,4,6-triisopropilbencensulfonamida, pero difieren en sus aplicaciones y reactividad específicas debido a las variaciones en sus grupos sulfonamida.

Propiedades

IUPAC Name |

N-(2-amino-1,2-diphenylethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O2S/c1-19(2)24-17-25(20(3)4)29(26(18-24)21(5)6)34(32,33)31-28(23-15-11-8-12-16-23)27(30)22-13-9-7-10-14-22/h7-21,27-28,31H,30H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSBAKFIRHTBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B12498181.png)

![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)

![3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)

![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)

![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)

![1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)

![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498273.png)